2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole 2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1206998-16-4
VCID: VC6238272
InChI: InChI=1S/C24H22N2OS/c1-18-8-12-21(13-9-18)26-23(20-10-14-22(27-2)15-11-20)16-25-24(26)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3
SMILES: CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)OC
Molecular Formula: C24H22N2OS
Molecular Weight: 386.51

2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole

CAS No.: 1206998-16-4

Cat. No.: VC6238272

Molecular Formula: C24H22N2OS

Molecular Weight: 386.51

* For research use only. Not for human or veterinary use.

2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole - 1206998-16-4

Specification

CAS No. 1206998-16-4
Molecular Formula C24H22N2OS
Molecular Weight 386.51
IUPAC Name 2-benzylsulfanyl-5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazole
Standard InChI InChI=1S/C24H22N2OS/c1-18-8-12-21(13-9-18)26-23(20-10-14-22(27-2)15-11-20)16-25-24(26)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3
Standard InChI Key LKQNKDJBMHTZQG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Substituent Effects

2-(Benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole features a core imidazole ring substituted at positions 1, 2, and 5. The p-tolyl group at position 1 introduces hydrophobicity and steric bulk, while the 4-methoxyphenyl group at position 5 contributes electron-donating effects via its methoxy substituent . The benzylthio moiety at position 2 introduces sulfur-based nucleophilicity, potentially enhancing interactions with biological targets or metal ions.

Comparative analysis with analogous compounds, such as 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol , reveals that electron-donating groups (e.g., methoxy) stabilize the imidazole ring system, while bulky aryl substituents influence crystal packing and solubility .

Synthetic Methodologies

One-Pot Condensation Approaches

A widely utilized strategy for polysubstituted imidazoles involves the Debus-Radziszewski reaction, adapting diketones, aldehydes, and ammonium acetate. For 2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole, a modified one-pot synthesis could involve:

  • Benzil as the diketone precursor.

  • 4-Methoxybenzaldehyde to introduce the 4-methoxyphenyl group.

  • p-Toluidine as the amine source for the N1 substituent.

  • Benzyl mercaptan to incorporate the benzylthio group .

A representative protocol, adapted from methods in and , is outlined below:

ReagentsMolar EquivalentsConditions
Benzil1.0Glacial acetic acid, reflux
4-Methoxybenzaldehyde1.02.5 hours
p-Toluidine1.5
Ammonium acetate5.2
Benzyl mercaptan1.2Post-reaction addition

This method avoids metal catalysts, aligning with green chemistry principles demonstrated in metal-free imidazole syntheses .

Post-Functionalization Strategies

Alternatively, the benzylthio group may be introduced via nucleophilic substitution on a pre-formed 2-chloroimidazole intermediate. For example, treatment of 2-chloro-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole with benzyl mercaptan in the presence of a base (e.g., K2CO3) could yield the target compound .

Spectroscopic Characterization

Key spectroscopic data for structurally related imidazoles provide insights into expected patterns for the target compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR:

    • Aromatic protons from the p-tolyl group (δ 7.1–7.3, multiplet) .

    • Methoxy singlet (δ 3.8–3.9) .

    • Benzylthio SCH2 protons (δ 4.3–4.5, singlet).

  • 13C NMR:

    • Imidazole ring carbons (δ 145–155) .

    • Methoxy carbon (δ 55–57) .

Infrared (IR) Spectroscopy

  • N-H stretch (δ 3445 cm⁻¹) .

  • C=S stretch (δ 1093 cm⁻¹).

  • Aromatic C=C vibrations (δ 1590 cm⁻¹) .

X-Ray Crystallography

While no crystallographic data exists for the target compound, analogous structures (e.g., compound 3h in ) exhibit planar imidazole rings with substituent-dependent dihedral angles. The benzylthio group is expected to adopt a conformation minimizing steric clash with the p-tolyl substituent .

Hypothetical Biological Activities

Although direct studies on 2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole are absent, structurally related imidazoles exhibit notable bioactivities:

Analogous CompoundActivityMechanismSource
5-(3,4,5-Trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazoleAnticancer (IC50: 23–33 nM)Tubulin polymerization inhibition
4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenolAntimicrobial (MIC: 12.5 μg/mL)Membrane disruption
1-(2-Methoxybenzyl)-2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazoleAntioxidant (EC50: 0.8 mM)Radical scavenging

The target compound’s benzylthio group may enhance metal-binding capacity, suggesting potential as a chelating agent or enzyme inhibitor.

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